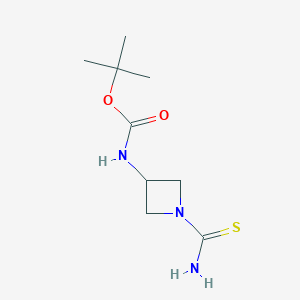
tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17N3O2S and a molecular weight of 231.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a carbamothioylazetidine moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with azetidine derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate has several scientific research applications, including:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving carbamate and azetidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine moiety may also interact with biological targets, modulating their function and activity .
Comparison with Similar Compounds
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the azetidine moiety.
tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: A compound with a pyrazole ring instead of the azetidine ring.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with an ethynylphenyl group instead of the azetidine moiety.
The uniqueness of this compound lies in its combination of the carbamate and azetidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O2S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13) |
InChI Key |
BFSZAKLXYNDMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















